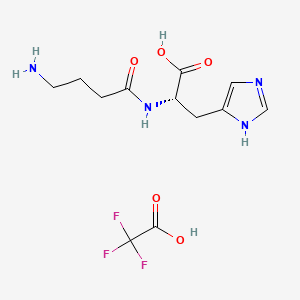

![molecular formula C50H64ClFN10O6S2 B10829344 (2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10829344.png)

(2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

XL01126 ist ein potenter und selektiver Degrader der Leucin-reichen Repeat-Kinase 2 (LRRK2), einer Proteinkinase, die an der Parkinson-Krankheit beteiligt ist. Diese Verbindung ist eine Proteolyse-Targeting-Chimäre (PROTAC), die die Degradation von LRRK2 durch Rekrutierung an die von Hippel-Lindau (VHL) E3-Ubiquitin-Ligase erleichtert . XL01126 zeichnet sich durch seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, was es zu einem wertvollen Werkzeug in der neurologischen Forschung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von XL01126 umfasst die Konjugation eines VHL-Liganden, eines Thiol-Linkers und eines LRRK2-Inhibitors. Der verwendete VHL-Ligand ist VH101, und der LRRK2-Inhibitor ist HG-10-102-01 . Der Syntheseweg umfasst die folgenden Schritte:

Bildung des VHL-Liganden: Der VHL-Ligand wird durch eine Reihe von Reaktionen synthetisiert, die die Kupplung verschiedener Zwischenprodukte beinhalten.

Anbringung des Thiol-Linkers: Der Thiol-Linker wird durch eine Thiol-En-Reaktion an den VHL-Liganden gebunden.

Konjugation mit LRRK2-Inhibitor: Der letzte Schritt beinhaltet die Konjugation des thiol-verknüpften VHL-Liganden mit dem LRRK2-Inhibitor, um XL01126 zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von XL01126 würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung von automatisierten Synthesegeräten und strenge Qualitätskontrollen zur Gewährleistung der Konsistenz umfassen .

Analyse Chemischer Reaktionen

Reaktionstypen

XL01126 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Bindungsaffinität: Die Verbindung zeigt eine hohe Bindungsaffinität sowohl zu VHL als auch zu LRRK2 und bildet einen positiv kooperativen ternären Komplex.

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das aus den Reaktionen mit XL01126 gebildet wird, ist der ternäre Komplex mit VHL und LRRK2, was zum Abbau von LRRK2 führt .

Wissenschaftliche Forschungsanwendungen

XL01126 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Neurologische Forschung: Wird als Abbau-Sonde verwendet, um die nicht-katalytischen und Gerüstfunktionen von LRRK2 bei der Parkinson-Krankheit zu untersuchen

Arzneimittelentwicklung: Dient als Ausgangspunkt für die Entwicklung neuer Therapeutika, die auf LRRK2 abzielen.

Wirkmechanismus

XL01126 übt seine Wirkung aus, indem es einen ternären Komplex mit VHL und LRRK2 bildet, was zur Ubiquitinierung und anschließender Proteasom-Degradation von LRRK2 führt . Dieser Mechanismus beinhaltet die Rekrutierung von LRRK2 in die VHL E3-Ubiquitin-Ligase, die LRRK2 für den Abbau durch das Proteasom markiert .

Wissenschaftliche Forschungsanwendungen

XL01126 has several scientific research applications, including:

Neurological Research: Used as a degradation probe to study the non-catalytic and scaffolding functions of LRRK2 in Parkinson’s disease

Drug Development: Serves as a starting point for the development of new therapeutic agents targeting LRRK2.

Cell Biology: Utilized in studies to understand the cellular mechanisms of protein degradation and the role of LRRK2 in cellular processes.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

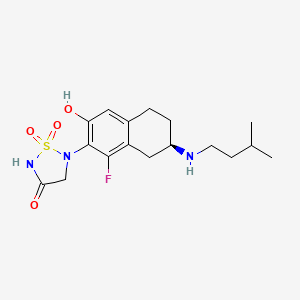

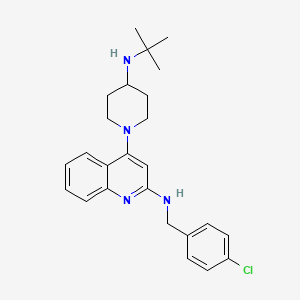

HG-10-102-01: Ein LRRK2-Inhibitor, der bei der Synthese von XL01126 verwendet wird.

VH101: Ein VHL-Ligand, der bei der Synthese von XL01126 verwendet wird.

Andere PROTACs: Verschiedene andere PROTACs, die verschiedene Proteine für den Abbau anvisieren.

Einzigartigkeit

XL01126 ist einzigartig aufgrund seiner hohen Potenz, Selektivität und Fähigkeit, die Blut-Hirn-Schranke zu überwinden . Diese Eigenschaften machen es zu einem wertvollen Werkzeug für die Untersuchung von LRRK2 in der neurologischen Forschung und für die Entwicklung neuer Therapeutika, die auf LRRK2 abzielen .

Eigenschaften

Molekularformel |

C50H64ClFN10O6S2 |

|---|---|

Molekulargewicht |

1019.7 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H64ClFN10O6S2/c1-30-41(69-29-56-30)34-12-10-31(11-13-34)24-54-44(64)39-23-36(63)27-62(39)46(66)42(58-47(67)50(52)16-17-50)49(2,3)70-28-33-8-6-32(7-9-33)26-60-18-20-61(21-19-60)45(65)35-14-15-38(40(22-35)68-5)57-48-55-25-37(51)43(53-4)59-48/h10-15,22,25,29,32-33,36,39,42,63H,6-9,16-21,23-24,26-28H2,1-5H3,(H,54,64)(H,58,67)(H2,53,55,57,59)/t32?,33?,36-,39+,42-/m1/s1 |

InChI-Schlüssel |

HKSBXNVKPFTBIG-WUEKOBJSSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)SCC4CCC(CC4)CN5CCN(CC5)C(=O)C6=CC(=C(C=C6)NC7=NC=C(C(=N7)NC)Cl)OC)NC(=O)C8(CC8)F)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)SCC4CCC(CC4)CN5CCN(CC5)C(=O)C6=CC(=C(C=C6)NC7=NC=C(C(=N7)NC)Cl)OC)NC(=O)C8(CC8)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R,6S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829262.png)

pyridin-2-yl]oxy}quinolin-2-yl)methanone](/img/structure/B10829292.png)

![2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10829293.png)

![N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10829295.png)

![1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one](/img/structure/B10829304.png)

![64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829327.png)

![5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine](/img/structure/B10829345.png)

![4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B10829347.png)